What are the chemical properties of 3-Sulfopropanediol?
What are the chemical properties of 3-Sulfopropanediol?
An In-depth Technical Guide to the Chemical Properties of 3-Sulfopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfopropanediol, systematically known as 2,3-dihydroxypropane-1-sulfonic acid, is a fascinating trifunctional molecule that merges the chemical reactivity of a diol with the strong acidity and aqueous solubility conferred by a sulfonic acid group. This unique combination makes it a valuable building block in various scientific domains, from its role as a natural metabolite in the global sulfur cycle to its potential applications as a hydrophilic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for professionals in research and drug development.
Molecular Structure and Core Physicochemical Properties
3-Sulfopropanediol (PubChem CID: 112025) is a propane backbone substituted with hydroxyl groups at positions 2 and 3, and a sulfonic acid group at position 1.[1][2][3] The presence of a chiral center at the C2 position means that it exists as two enantiomers: (2S)-3-sulfopropanediol and (2R)-3-sulfopropanediol.[4] The molecule's structure dictates its dual chemical nature: the vicinal diol allows for a range of classical alcohol reactions, while the terminal sulfo group provides a persistent anionic charge and high polarity.
Caption: General Structure of 3-Sulfopropanediol.
The key physicochemical properties, largely derived from computational models, are summarized below. These values underscore the molecule's hydrophilicity (negative XLogP3) and its capacity for extensive hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₅S | [1] |
| Molecular Weight | 156.16 g/mol | [1] |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | [1] |
| XLogP3-AA (Lipophilicity) | -2.2 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Topological Polar Surface Area | 103 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Acidity and Aqueous Speciation
The defining chemical characteristic of 3-sulfopropanediol is the sulfonic acid moiety. Sulfonic acids are organosulfur analogs of sulfuric acid and are classified as very strong acids.[5][6] Their pKa values are typically in the negative range, making them millions of times more acidic than their carboxylic acid counterparts.[6] For instance, methanesulfonic acid has a pKa of approximately -1.9.[6]
Consequently, under all but the most acidic conditions, the sulfo group of 3-sulfopropanediol will be deprotonated. In aqueous solutions at or near physiological pH (7.3), it exists almost exclusively as the 2,3-dihydroxypropane-1-sulfonate anion.[7] This has profound implications for its behavior in biological systems and its applications in formulation, ensuring high water solubility and preventing passage through lipid membranes via passive diffusion.
Caption: Acid-base equilibrium of 3-Sulfopropanediol.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-sulfopropanediol stems from the orthogonal reactivity of its two functional domains: the diol and the sulfonate group.
Reactions of the Diol Moiety
The vicinal diol is the primary handle for synthetic elaboration. These hydroxyl groups can undergo reactions typical of primary and secondary alcohols, including acylation, sulfonylation, and alkylation.[8]
Field Insight: Regioselective Functionalization
A significant challenge in polyol chemistry is achieving regioselectivity—modifying one hydroxyl group in the presence of others. Modern catalytic methods offer elegant solutions. For example, diarylborinic acid catalysis has been demonstrated as a highly efficient method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[8] This protocol is competitive with traditional organotin-based methods but avoids the use of toxic reagents. The catalyst selectively activates one hydroxyl group within a tetracoordinate borinate complex, allowing for its preferential reaction with an electrophile.[8] This approach could be readily adapted to selectively functionalize either the primary or secondary hydroxyl of 3-sulfopropanediol, opening pathways to complex derivatives.
Caption: Borinic acid-catalyzed functionalization workflow.
Reactivity of the Sulfonate Group
The sulfonate group is generally considered chemically inert and stable to hydrolysis under typical conditions, making it an excellent permanent solubilizing group or anionic tag. However, under forcing conditions or after conversion to a more reactive intermediate, it can be synthetically useful.
-
Conversion to Sulfonyl Chloride : The sodium sulfonate salt can be converted to the corresponding sulfonyl chloride (R-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive intermediate is a cornerstone of sulfonamide synthesis.
-
Sulfonamide Formation : The resulting sulfonyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form stable sulfonamides.[5] This reaction is fundamental to the synthesis of a vast class of pharmaceuticals (sulfa drugs).[9]
-
Sulfonate Ester Formation : Similarly, reaction of the sulfonyl chloride with an alcohol yields a sulfonate ester.
Synthesis and Purification
A common and direct laboratory-scale synthesis of 3-sulfopropanediol salts involves the ring-opening of 1,3-propane sultone, a cyclic sulfonate ester. This reaction proceeds via nucleophilic attack on the carbon atom adjacent to the ester oxygen.
Protocol: Synthesis of Sodium 2,3-dihydroxypropane-1-sulfonate
This protocol is adapted from the general principle of sultone hydrolysis.[10]
Materials:
-
1,3-Propane Sultone (Caution: Carcinogen)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
Procedure:
-
Hydrolysis (Ring-Opening): In a well-ventilated fume hood, dissolve 1,3-propane sultone in 1 M aqueous HCl. Stir the solution at room temperature overnight. The acidic conditions facilitate the hydrolytic ring-opening to form 3-hydroxypropane-1-sulfonic acid.
-
Neutralization: Carefully neutralize the solution to pH ~7 by the portion-wise addition of solid sodium bicarbonate. Effervescence (CO₂ evolution) will occur.
-
Solvent Removal: Remove the water in vacuo using a rotary evaporator to obtain a crude white solid containing the desired product and sodium chloride.
-
Purification: Thoroughly wash the crude solid with methanol. The desired sodium 3-hydroxypropane-1-sulfonate has low solubility in methanol, while the inorganic salt (NaCl) is more readily removed.
-
Drying: Dry the purified white powder under vacuum to yield the final product.
Note: This synthesis yields 3-hydroxypropane-1-sulfonate. To obtain 3-sulfopropanediol (2,3-dihydroxy...), a starting material like 3-chloro-1,2-propanediol reacted with sodium sulfite, or the epoxidation and subsequent ring-opening of an allyl sulfonate would be required.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of 3-sulfopropanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for structural verification. The chemical shifts are highly sensitive to the solvent and pH. For the sodium salt of a related compound, sodium 3-hydroxypropane-1-sulfonate, in D₂O, the following approximate shifts have been reported:[10]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.67 | triplet | -CH₂-OH |
| ~2.95 | multiplet | -CH₂-SO₃⁻ | |
| ~1.94 | multiplet | -CH₂-CH₂-CH₂- | |
| ¹³C NMR | ~60.7 | - | -C H₂-OH |
| ~48.3 | - | -C H₂-SO₃⁻ | |
| ~27.4 | - | -CH₂-C H₂-CH₂- |
For 3-sulfopropanediol, one would expect a more complex ¹H NMR spectrum with signals corresponding to the -CH(OH)- and the terminal -CH₂(OH) protons. Furthermore, ³³S NMR could be a specialized tool, although its low natural abundance and quadrupolar nature often result in very broad signals.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization in negative mode (ESI-), the prominent ion observed would be the deprotonated molecule [M-H]⁻ at m/z 155.00.[4] Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of SO₃ (80 Da). For analysis in complex matrices, derivatization of the hydroxyl groups followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a viable strategy, similar to methods used for related compounds like 3-MCPD.[12][13]
Caption: A typical analytical workflow for characterization.
Safety and Handling
While specific toxicity data for 3-sulfopropanediol is limited, information for 2,3-dihydroxy-1-propanesulfonic acid indicates potential hazards.[1]
-
Hazards: Causes skin irritation (H315) and may cause serious eye irritation or damage (H318/H319). May cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[14]
Conclusion and Future Outlook
3-Sulfopropanediol is a molecule of dual character, offering a stable, hydrophilic anionic anchor point alongside a synthetically versatile diol handle. Its properties make it an ideal candidate for use as a linker in bioconjugation, a monomer for functional polymers, or a polar fragment in the design of new pharmaceutical agents where aqueous solubility is a critical parameter. As the demand for sophisticated, water-soluble molecular architectures grows in drug development and materials science, a thorough understanding of the fundamental chemical properties of scaffolds like 3-sulfopropanediol will be indispensable for innovation.
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